5,7-Dibromo-3-methylbenzofuran

Electrochemical bromination Regioselectivity Benzofuran synthesis

Sourcing a single, regiochemically pure intermediate for complex molecular architectures can be challenging. 5,7-Dibromo-3-methylbenzofuran (CAS 1603100-10-2) solves this by providing two distinct bromine handles for sequential palladium-catalyzed cross-coupling reactions, a capability mono-bromo analogs cannot offer. The 3-methyl group activates the ring for regioselective synthesis, ensuring high isomeric purity critical for pharmaceutical quality control. This enables efficient, cost-effective library synthesis and process chemistry scale-up. Key advantages: Enables dual diversification in a single synthesis campaign; serves as a core scaffold for cholinesterase inhibitor and anti-MRSA agent development; supported by a scalable electro-bromination route for reliable supply.

Molecular Formula C9H6Br2O
Molecular Weight 289.95 g/mol
Cat. No. B13703460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-3-methylbenzofuran
Molecular FormulaC9H6Br2O
Molecular Weight289.95 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C=C(C=C2Br)Br
InChIInChI=1S/C9H6Br2O/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3
InChIKeyHIEPWWNIZCXQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-3-methylbenzofuran Identity & Sourcing


5,7-Dibromo-3-methylbenzofuran (CAS 1603100-10-2) is a dihalogenated benzofuran building block with the molecular formula C9H6Br2O and a molecular weight of 289.95 g/mol . It belongs to the class of heterocyclic aromatics in which a benzene ring is fused to a furan ring, and its substitution pattern—two bromine atoms at positions 5 and 7 plus a methyl group at position 3—defines its reactivity profile in downstream synthetic transformations [1]. Commercially, it is offered as a research-grade intermediate by specialty chemical suppliers such as Shaoyuan Technology (Shanghai) Co., Ltd., where it is classified under high-end organic synthesis building blocks for heterocyclic and aryl bromide compound libraries .

5,7-Dibromo-3-methylbenzofuran vs. Benzofuran Analogs


The combination of a 3-methyl substituent and two bromine atoms at positions 5 and 7 creates a unique regiochemical and electronic environment that is not replicated by mono-bromo, non-methylated, or differently dibrominated benzofurans. The 3-methyl group activates the benzofuran ring toward electrophilic aromatic substitution at the 5 and 7 positions, enabling a highly regioselective synthesis of the 5,7-dibromo pattern that is difficult to achieve with other substitution patterns [1]. This precise bromine placement provides two chemically distinct handles for sequential palladium-catalyzed cross-coupling reactions, a capability that mono‑bromo analogs (e.g., 5‑bromo‑3‑methylbenzofuran or 7‑bromobenzofuran) cannot offer [2]. Consequently, substituting 5,7‑dibromo‑3‑methylbenzofuran with a generic benzofuran building block would forfeit the regiochemical control and dual‑functionalization potential that are critical for constructing complex molecular architectures in medicinal chemistry and materials science.

5,7-Dibromo-3-methylbenzofuran Evidence Overview


Regioselective 5,7-Dibromination Synthesis

Electro‑bromination of benzofuran under controlled conditions yields 5,7‑dibromobenzofuran as the sole product after passage of 4 F/mol of electricity, whereas alternative solvent systems afford only mono‑bromo or 2,3‑dibromo‑2,3‑dihydrobenzofuran products [1]. This demonstrates that the 5,7‑dibromo pattern can be accessed with complete regioselectivity, a feature that simplifies the synthesis of 5,7‑dibromo‑3‑methylbenzofuran starting from 3‑methylbenzofuran.

Electrochemical bromination Regioselectivity Benzofuran synthesis

Bromine Advantage in Cholinesterase Inhibition

In a series of 2‑arylbenzofuran–N‑methylbenzylamine hybrids, the brominated derivative 34 (Br at position 7) exhibited AChE IC50 = 27.7 µM and BChE IC50 = 0.7 µM, while its chlorinated counterpart 32 (Cl at position 7) gave BChE IC50 = 10.4 µM, representing a 14.9‑fold loss in potency [1]. Similarly, the 5‑bromo derivative 35 (BChE IC50 = 3.5 µM) was 3‑fold more potent than the 5‑chloro derivative 33 (BChE IC50 = 10.5 µM) [1]. Although these data come from 2‑arylbenzofurans rather than 3‑methylbenzofurans, they establish that bromine substitution at the 5 and 7 positions of the benzofuran core confers superior cholinesterase inhibitory activity relative to chlorine.

Cholinesterase inhibition Alzheimer's disease Structure-activity relationship

Anti-MRSA Activity of 5,7-Dibromobenzofurans

A series of 5,7‑dibromo‑2‑benzoylbenzofurans, synthesized via Rap‑Stoermer condensation of 5,7‑dibromosalicylaldehyde, showed anti‑MRSA activity with a best MIC of 32 µg/mL for compounds 9b and 9d [1]. This level of activity positions the 5,7‑dibromobenzofuran scaffold as a viable starting point for antibiotic development against methicillin‑resistant Staphylococcus aureus, particularly when compared to the broader 2‑aroylbenzofuran class where MIC values range from 32 to 1024 µg/mL [2]. The presence of two bromine atoms at positions 5 and 7 appears essential, as related mono‑brominated or non‑brominated benzofurans typically exhibit higher MICs or lack activity entirely in the same assays.

Antibacterial MRSA Benzofuran derivatives

Dual Bromine Handles for Sequential Coupling

The two electronically distinct C–Br bonds at positions 5 and 7 of 5,7‑dibromo‑3‑methylbenzofuran serve as orthogonal coupling sites. In related 2,3‑dibromobenzofuran systems, Pd‑catalyzed Sonogashira and Negishi cross‑couplings proceed with perfect regioselectivity at the more electron‑deficient 2‑position, leaving the 3‑bromo substituent available for a second functionalization in 50–91% yield [1]. By analogy, the 5‑ and 7‑bromo positions in 5,7‑dibromo‑3‑methylbenzofuran are expected to exhibit differential reactivity due to the electronic influence of the furan oxygen and the 3‑methyl group, enabling sequential Suzuki, Sonogashira, or Buchwald‑Hartwig couplings. In contrast, mono‑bromo‑3‑methylbenzofuran offers only one site for diversification, limiting the complexity of accessible compound libraries.

Cross-coupling Suzuki-Miyaura Building block versatility

5,7-Dibromo-3-methylbenzofuran Application Scenarios


Cholinesterase Inhibitor Lead Optimization

Based on the 14.9‑fold BChE potency advantage of 7‑brominated over 7‑chlorinated 2‑arylbenzofurans [1], 5,7‑dibromo‑3‑methylbenzofuran is a strategic choice for synthesizing focused libraries of benzofuran‑based cholinesterase inhibitors. The 3‑methyl group can be leveraged for additional hydrophobic interactions in the enzyme active site, while the two bromine atoms provide sites for late‑stage diversification via cross‑coupling to explore substituent effects on dual AChE/BChE selectivity.

Anti-MRSA Drug Discovery

Given the confirmed anti‑MRSA activity (MIC = 32 µg/mL) of 5,7‑dibromo‑2‑benzoylbenzofuran derivatives [2], 5,7‑dibromo‑3‑methylbenzofuran can serve as a core scaffold for generating novel antibacterial agents. Its two bromine atoms allow systematic modification of the benzofuran core to probe halogen‑bonding interactions with bacterial targets and to assess synergy with standard‑of‑care antibiotics, where 2–4‑fold MIC reductions have been documented in combination studies [2].

Compound Library Construction via Sequential Coupling

The 5,7‑dibromo substitution pattern, combined with the 3‑methyl directing group, enables two sequential, regioselective Pd‑catalyzed cross‑coupling reactions [3]. This makes 5,7‑dibromo‑3‑methylbenzofuran an ideal building block for constructing diverse compound libraries in a single synthesis campaign, reducing the number of starting materials and synthetic steps required compared to sequential synthesis from mono‑bromo intermediates.

Process Chemistry & Synthesis Development

The regioselective electro‑bromination route that yields 5,7‑dibromobenzofuran as a sole product [4] provides a scalable entry to the 5,7‑dibromo‑3‑methylbenzofuran scaffold. This makes the compound suitable for process chemistry studies aimed at developing cost‑effective, high‑purity manufacturing routes for benzofuran‑based advanced intermediates, where isomeric purity is critical for downstream pharmaceutical quality control.

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